Fasnall

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fasnall is a thiophenopyrimidine compound known for its selective inhibition of fatty acid synthase (FASN). Fatty acid synthase is a key enzyme involved in the de novo biosynthesis of fatty acids, which is crucial for the growth and proliferation of cancer cells. This compound has shown potent anti-tumor activity, particularly in models of breast cancer .

Mechanism of Action

Target of Action

Fasnall primarily targets the enzyme Fatty Acid Synthase (FASN) . FASN is a key enzyme in the fatty acid biosynthesis pathway, which is crucial for cell growth and survival, especially in proliferating cancer cells . FASN’s upregulation is often correlated with tumor aggressiveness .

Mode of Action

this compound selectively inhibits FASN through its co-factor binding sites . It is a thiophenopyrimidine that interacts with FASN, leading to significant changes in cellular lipid profiles . This compound also mimics FASN inhibition through NADH accumulation and consequent depletion of the tricarboxylic acid cycle metabolites .

Biochemical Pathways

this compound’s inhibition of FASN leads to profound changes in cellular lipid profiles. It sharply increases ceramides, diacylglycerols, and unsaturated fatty acids, and promotes exogenous palmitate uptake . This uptake is deviated more into neutral lipid formation rather than phospholipids . The increase in ceramide levels contributes to some extent in the mediation of apoptosis .

Pharmacokinetics

It is known that this compound is well-tolerated and shows efficacy against her2+ breast tumors in vivo , suggesting favorable bioavailability.

Result of Action

this compound has anti-proliferative activity and induces apoptosis in breast cancer cells . It impairs tumor growth in several oxidative phosphorylation-dependent cancer models, including combination therapy-resistant melanoma patient-derived xenografts . It also promotes fatty acid uptake, ceramide, and diacylglycerol accumulation .

Biochemical Analysis

Biochemical Properties

Fasnall interacts with FASN, inhibiting its activity . This interaction leads to significant changes in cellular lipid profiles, sharply increasing ceramides, diacylglycerols, and unsaturated fatty acids . It also increases exogenous palmitate uptake, which is deviated more into neutral lipid formation rather than phospholipids .

Cellular Effects

This compound has been shown to have profound effects on various types of cells. It induces the formation of atypical Stress Granules, characterized by high internal mobility and rapid turnover . These Stress Granules are thought to serve as signaling hubs during stress conditions, regulating apoptosis, production of reactive oxygen species, nucleocytoplasmic transport, kinase signaling, and other vital cellular functions .

Molecular Mechanism

This compound mimics FASN inhibition through NADH accumulation and consequent depletion of the tricarboxylic acid cycle metabolites . This mechanism of action is independent of fatty acid synthase inhibition .

Temporal Effects in Laboratory Settings

This compound has been observed to induce the formation of atypical Stress Granules that are transient in nature . This suggests that the effects of this compound can change over time in laboratory settings.

Dosage Effects in Animal Models

This compound has been shown to impair tumor growth in several oxidative phosphorylation-dependent cancer models, including combination therapy-resistant melanoma patient-derived xenografts . It does not reproduce neurological side effects in mice reported for other Complex I inhibitors .

Metabolic Pathways

This compound is involved in the fatty acid biosynthesis pathway, where it inhibits the activity of FASN . This leads to an accumulation of malonate, succinate, malonyl coenzyme A, succinyl coenzyme A, and other metabolic perturbations .

Subcellular Localization

This compound has been shown to induce the formation of Stress Granules , which are membraneless ribonucleoprotein compartments that form transiently during stress in most cell types . Fasn, the target of this compound, is not a part of these Stress Granules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fasnall is synthesized through a series of chemical reactions involving thiophenopyrimidine derivatives. The synthetic route typically involves the formation of the thiophenopyrimidine core, followed by functionalization at specific positions to enhance its inhibitory activity against fatty acid synthase .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: Fasnall undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.

Substitution: Substitution reactions can introduce different functional groups, enhancing its selectivity and potency.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different levels of inhibitory activity against fatty acid synthase .

Scientific Research Applications

Fasnall has a wide range of scientific research applications, including:

Chemistry: this compound is used as a chemical probe to study the role of fatty acid synthase in lipid metabolism and cancer biology.

Biology: It is employed in biological studies to investigate the effects of fatty acid synthase inhibition on cell growth and proliferation.

Medicine: this compound has shown potential as a therapeutic agent in the treatment of various cancers, particularly those that are dependent on de novo fatty acid synthesis.

Industry: this compound is used in the development of new anti-cancer drugs and as a tool for screening other fatty acid synthase inhibitors

Comparison with Similar Compounds

- GSK2194069

- TVB-2640

- TVB-3166

- C75

- Cerulenin

- Orlistat

Comparison: Fasnall is unique among fatty acid synthase inhibitors due to its selective targeting of co-factor binding sites and its ability to induce apoptosis through the accumulation of specific lipid species. Unlike other inhibitors, this compound does not reproduce neurological side effects in animal models, making it a promising candidate for therapeutic applications .

This compound’s distinct mechanism of action and favorable safety profile highlight its potential as a valuable tool in cancer research and therapy.

Biological Activity

Fasnall, a selective inhibitor of fatty acid synthase (FASN), has emerged as a promising compound in the fight against various cancers, particularly HER2-positive breast cancer. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on tumor growth, and implications for cancer therapy.

FASN plays a critical role in de novo fatty acid synthesis, which is essential for the proliferation of many cancer cells. This compound exerts its effects by selectively inhibiting FASN through its co-factor binding sites. This inhibition leads to significant metabolic changes within the cell, including:

- Increased Ceramide Levels : Ceramides are known to mediate apoptosis, and their accumulation is linked to this compound's mechanism of action .

- Altered Lipid Profiles : Global lipidomics studies have shown that treatment with this compound results in increased levels of ceramides, diacylglycerols, and unsaturated fatty acids. This shift indicates a diversion of fatty acids from phospholipid formation to neutral lipid accumulation .

- Impact on Metabolic Pathways : this compound mimics FASN inhibition by causing NADH accumulation and depleting tricarboxylic acid (TCA) cycle metabolites, which further hampers tumor growth .

Efficacy in Cancer Models

This compound has demonstrated potent anti-tumor activity across various preclinical models:

- Breast Cancer : In studies using the MMTV-Neu mouse model of HER2-positive breast cancer, this compound significantly reduced tumor size and improved survival rates when combined with carboplatin. Mice treated with this compound survived an average of 63 days compared to controls .

- Melanoma : Research indicates that this compound also impairs tumor growth in melanoma patient-derived xenografts that are resistant to conventional therapies .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

Safety and Pharmacokinetics

This compound has been reported to be well-tolerated in animal models, with no significant side effects observed such as weight changes or liver enzyme alterations. The pharmacokinetic profile suggests good bioavailability and systemic clearance, making it a candidate for further development in clinical settings .

Properties

IUPAC Name |

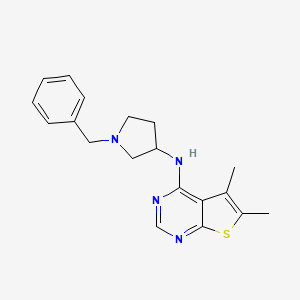

N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXRMURGJRAOCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.